BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Analysis of AMOZ: A
Furaltadone Marker Residue

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-NP-AMOZ-d5

Cat. No.: B565697

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The use of nitrofuran antibiotics, such as furaltadone, in food-producing animals has been
widely banned by regulatory bodies globally due to concerns about the carcinogenic and
mutagenic potential of their residues. Furaltadone itself is rapidly metabolized and has a short
half-life within the animal, making direct detection of the parent drug an unreliable method for
monitoring its illegal use.[1][2][3] This has led to the critical need for a stable and reliable
marker residue. Scientific research has identified 3-amino-5-morpholinomethyl-2-oxazolidinone
(AMO2Z) as the principal tissue-bound metabolite of furaltadone.[4][5] Unlike the parent
compound, AMOZ forms covalent bonds with tissue proteins, resulting in its persistence in
edible tissues for an extended period, making it an effective marker for the illegal administration
of furaltadone. This technical guide provides a comprehensive overview of the discovery,
metabolism, and analytical methodologies for the detection and quantification of AMOZ.

Metabolic Pathway of Furaltadone to Protein-Bound
AMOZ

Furaltadone undergoes rapid in vivo metabolism, leading to the formation of its characteristic
metabolite, AMOZ. This metabolite then covalently binds to proteins within the tissues of the
treated animal. The stability of these protein-adducted AMOZ residues is the primary reason for
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its selection as a marker residue. To detect AMOZ, a sample preparation process involving acid
hydrolysis is necessary to cleave the covalent bonds and release the AMOZ molecule.
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Click to download full resolution via product page

Furaltadone Metabolism and AMOZ Formation

Quantitative Data on AMOZ Residues

The persistence of AMOZ in various tissues has been the subject of numerous studies. The
following tables summarize quantitative data from depletion studies and the analytical
performance of common detection methods.

Table 1: Depletion of AMOZ in Porcine Tissues after Furaltadone Administration

Withdrawal Time

(days) Muscle (pglkg) Liver (ug/kg) Kidney (ug/kg)
0 >1000 >2000 >2000
7 ~500 ~1000 ~1000
14 ~250 ~500 ~500
28 ~100 ~200 200
42 <50 ~100 ~100

Data synthesized from depletion studies in pigs. The half-life of AMOZ in porcine tissues
ranges from approximately 5.5 to 15.5 days.
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Table 2: Analytical Method Performance for AMOZ Detection

) Recovery
Method Matrix LOD (pg/kg) LOQ (ugl/kg) (%) Reference
0

LC-MS/MS Shrimp 0.062 0.25 100.3+6.9
LC-MS/MS Shrimp - - 88-110
LC-MS/MS Pig Liver - 10
LC-MS/MS Meat Powder  0.04 0.13 81-108

CCa: 0.013-
LC-MS/MS Meat

0.200
ELISA Honey

LOD: Limit of Detection; LOQ: Limit of Quantitation; CCa: Decision Limit.

Experimental Protocols

Accurate detection of AMOZ requires validated and standardized analytical methods. The two
most common methods are Liquid Chromatography with Tandem Mass Spectrometry (LC-
MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow for AMOZ Analysis

The general workflow for the analysis of AMOZ in tissue samples involves several key stages,
from sample reception to the final analytical determination.
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General Experimental Workflow for AMOZ Analysis
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Detailed Methodology: LC-MS/MS

LC-MS/MS is the gold standard for the confirmatory analysis of AMOZ due to its high sensitivity
and specificity.

o Sample Preparation and Hydrolysis:

[e]

Weigh 2.0 g (+ 0.1 g) of homogenized tissue into a 50 mL centrifuge tube.
o Add an internal standard solution (e.g., AMOZ-d5).
o Add 10 mL of 0.125 M hydrochloric acid (HCI).

o Add 400 pL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol. 2-NBA is used to
derivatize the AMOZ molecule after its release from proteins, making it more amenable to
chromatographic analysis.

o Incubate the mixture overnight (approximately 16 hours) at 37°C with shaking. This step
facilitates the acid hydrolysis and derivatization.

o Extraction and Clean-up:
o Cool the samples to room temperature.

o Neutralize the sample by adding 1 mL of 0.1 M potassium phosphate dibasic (K2HPOa4)
and approximately 1 mL of 0.8 M sodium hydroxide (NaOH) to reach a pH of 7.3 + 0.2.

o Perform a liquid-liquid extraction with 15 mL of ethyl acetate. Vortex and centrifuge to
separate the layers.

o Transfer the ethyl acetate (upper) layer to a clean tube.
o Evaporate the extract to dryness under a stream of nitrogen at 40°C.

o Reconstitute the dried residue in a suitable solvent mixture (e.g., 1 mL of 50:50 v/v
methanol:water).

o Filter the reconstituted sample through a 0.2 um syringe filter into an autosampler vial.
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e LC-MS/MS Analysis:

o Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase
typically consists of a gradient of ammonium formate in water and methanol.

o Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive
ion electrospray ionization (ESI) mode. Monitor for specific precursor and product ion
transitions for both the derivatized AMOZ (NP-AMOZ) and the internal standard. For
example, a common transition for NP-AMOZ is m/z 335 -> 291.

Detailed Methodology: ELISA

ELISA is a high-throughput screening method for AMOZ analysis. Commercial ELISA kits are
widely available.

e Sample Preparation:

o The sample preparation for ELISA is similar to that for LC-MS/MS, involving
homogenization, acid hydrolysis, and derivatization with 2-NBA to form NP-AMOZ, which
is the target analyte for most AMOZ ELISA Kkits.

o After derivatization and neutralization, the sample extract is typically diluted with the buffer
provided in the ELISA Kkit.

o ELISA Procedure (Competitive Assay):

o Add standards, controls, and prepared samples to the wells of the antibody-coated
microtiter plate.

o Add the enzyme-conjugated NP-AMOZ to the wells.

o Incubate for a specified time (e.g., 30-60 minutes) at room temperature. During this
incubation, the free NP-AMOZ from the sample and the enzyme-conjugated NP-AMOZ
compete for binding to the anti-AMOZ antibodies coated on the plate.

o Wash the plate to remove unbound reagents.
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o Add a substrate solution (e.g., TMB). The enzyme on the bound conjugate will convert the
substrate, resulting in a color change. The intensity of the color is inversely proportional to
the concentration of AMOZ in the sample.

o Stop the reaction with a stop solution and read the absorbance using a microplate reader.

o Calculate the concentration of AMOZ in the samples by comparing their absorbance to the
standard curve.

Regulatory Context

The European Union has banned the use of nitrofurans in food-producing animals. To enforce
this ban, a "Reference Point for Action" (RPA) has been established for nitrofuran metabolites.
According to Commission Regulation (EU) 2019/1871, the RPA for the sum of all nitrofuran
metabolites, including AMOZ, is 0.5 pg/kg in food of animal origin. Any food product containing
AMOZ at or above this level is considered non-compliant and cannot enter the food chain. The
U.S. Food and Drug Administration (FDA) also considers the presence of nitrofuran residues in
food to be a significant concern and has developed analytical methods for their detection in
seafood and other products.

Conclusion

The discovery of AMOZ as a stable, tissue-bound marker residue has been instrumental in the
ability of regulatory agencies to monitor the illegal use of furaltadone in food production. The
analytical methods of LC-MS/MS and ELISA provide sensitive and reliable means for the
detection and quantification of AMOZ. This technical guide has provided an in-depth overview
of the metabolism of furaltadone, detailed experimental protocols for AMOZ analysis, a
summary of quantitative data, and the relevant regulatory framework. This information is
intended to be a valuable resource for researchers, scientists, and drug development
professionals working in the fields of food safety, veterinary medicine, and analytical chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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